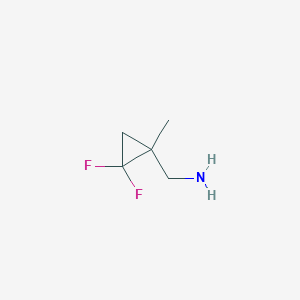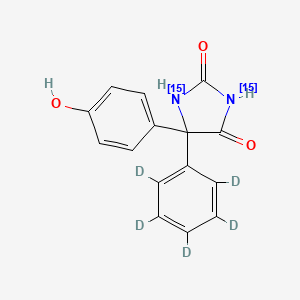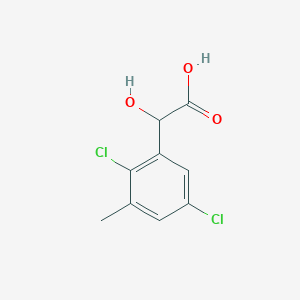
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
Overview
Description
“N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C16H23Cl2N3 and a molecular weight of 328.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 9-Chlorotacrine was treated with propane-1,3-diamine in the presence of sodium iodide to yield N1-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine. Finally, it was treated with corresponding acid ester or thioester to give phosphorus or thiophosphorus tacrine derivative .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as a multitarget agent in the treatment of Alzheimer’s disease (AD). It exhibits inhibitory activities against enzymes like acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β), which are implicated in the progression of AD . The compound’s ability to occupy both the catalytic and peripheral anionic sites of AChE makes it a promising candidate for further research and development of new multitarget anti-AD drugs.
Cancer Therapy
Acridine derivatives, including this compound, have been actively researched as prospective therapeutic agents for cancer. Their mode of action primarily involves DNA intercalation, which affects biological processes involving DNA and related enzymes. This mechanism can potentially be exploited to develop acridine-based anticancer drugs .
Antimicrobial Activity
The structural features of acridine derivatives enable them to act as potent antibacterial agents. They are known to intercalate into double-stranded DNA, which is likely due to their planar shape, leading to unwinding of the helical structure. This property is utilized in developing effective disinfectants and antibacterials .
Enzyme Inhibition
The compound has shown moderate to good inhibitory activities against enzymes that are significant in various diseases. For example, its inhibition of AChE and GSK-3 β suggests a potential for the development of enzyme inhibitors that could be used in treating diseases where these enzymes play a crucial role .
Neuroprotective Effects
In studies, this compound demonstrated a lack of toxicity to SH-SY5Y neuroblastoma cells at concentrations of up to 25 μM. This suggests that it may have neuroprotective effects, which is an important consideration in the development of drugs for neurodegenerative diseases like AD .
Molecular Modeling and Drug Design
The compound’s interaction with enzymes and DNA provides valuable insights into the structure-activity relationships of novel tetrahydroacridin hybrids. This information is crucial for molecular modeling and the design of new drugs, particularly multitarget agents that can address complex diseases like AD .
properties
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.2ClH/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16;;/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSNQSZHORUOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



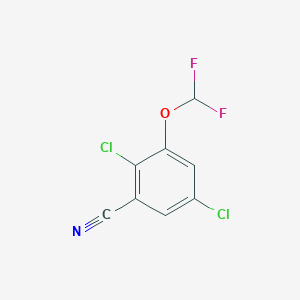
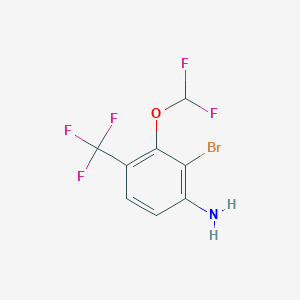

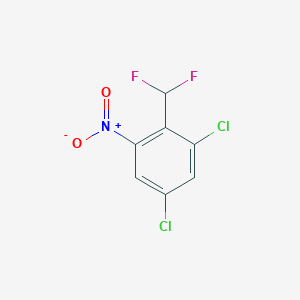
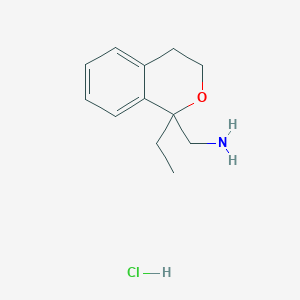
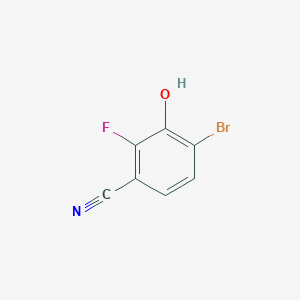


![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

